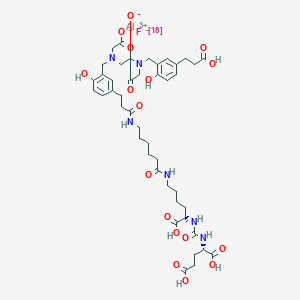

Gozetotide alf-18

Description

Properties

Molecular Formula |

C44H60AlFN6O17 |

|---|---|

Molecular Weight |

990.0 g/mol |

IUPAC Name |

aluminum;2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-hydroxyphenyl]methyl-[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;fluorine-18(1-) |

InChI |

InChI=1S/C44H62N6O17.Al.FH/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);;1H/q;+3;/p-3/t32-,33-;;/m0../s1/i;;1-1 |

InChI Key |

XIWCYNLURQSGJS-OECGVUFTSA-K |

Isomeric SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)[O-])CC(=O)[O-])O.[18F-].[Al+3] |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)[O-])CC(=O)[O-])O.[F-].[Al+3] |

Origin of Product |

United States |

Molecular Design and Synthesis of Gozetotide Alf 18

Radiosynthetic Strategies for Gozetotide alf-18 Production

Fluorine-18 (B77423) ([18F]) Radiofluorination via Aluminum-Fluoride Chelation

The [18F]AlF radiolabeling method is a widely adopted technique that leverages the strong affinity of fluorine-18 for aluminum. This method allows for the facile labeling of biomolecules that have been pre-conjugated with suitable chelating agents. The resulting aluminum-fluoride complex is known for its thermodynamic stability and kinetic inertness, contributing to the in vivo stability of the radiotracer.

The core of this radiolabeling strategy involves the formation of the [18F]AlF2+ complex. This is achieved by reacting cyclotron-produced [18F]fluoride ions with aluminum(III) chloride (AlCl3) in an aqueous environment. The formation of this complex is highly dependent on pH, with an optimal range typically observed between pH 4 and 5 nih.gov. Conditions outside this range can lead to the formation of undesired species, such as [18F]hydrogen fluoride (B91410) (HF) at more acidic pH values, or insoluble aluminum hydroxide (B78521) species at more basic pH values nih.gov. The aluminum-fluoride bond is characterized by a high bond energy, approximately 670 kJ/mol, which underpins the stability of the resulting complexes nih.govspringermedizin.descienceopen.com. While specific kinetic studies for the free [18F]AlF2+ complex formation are complex, the rapid reaction kinetics under optimized conditions are crucial for efficient radiolabeling nih.govresearchgate.net.

Ligand conjugation is the process by which the pre-formed or in situ generated [18F]AlF2+ complex is attached to the Gozetotide targeting molecule. This is accomplished by employing a chelating agent, such as those based on NODA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or HBED-CC (N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid), which is already covalently linked to the Gozetotide precursor nih.govresearchgate.netnih.govnih.gov. The conjugation reaction typically involves mixing the [18F]fluoride, AlCl3, and the chelator-conjugated precursor under specific reaction conditions.

For the synthesis of [18F]AlF-P16-093, a PSMA-targeting agent closely related to Gozetotide nihr.ac.uknih.gov, optimal labeling conditions have been reported. One protocol involves reacting [18F]fluoride with 40 nmol of AlCl3·6H2O and 46 nmol of P16-093 ligand at pH 5 in a 50% ethanol (B145695) solution at 60 °C for 15 minutes nih.gov. Another approach utilizes a two-step sequence where [18F]fluoride is reacted with 80 nmol of AlCl3·6H2O at 65 °C for 5 minutes, followed by conjugation with the P16-093 ligand at 40 °C for 4 minutes in a mixture of ethanol and a pH 4.5 sodium acetate (B1210297) buffer nih.govresearchgate.net. These methods demonstrate the versatility and adaptability of the [18F]AlF chelation strategy for conjugating to specific biomolecules.

Optimization of Radiosynthesis Protocols

Optimizing the radiosynthesis of Gozetotide alf-18 is critical to ensure high yields, purity, and reproducibility, particularly for clinical applications. This involves fine-tuning various reaction parameters and developing robust purification and automation strategies.

Several factors significantly influence the radiochemical yield (RCY) of Gozetotide alf-18 synthesis. These include the reaction temperature, reaction time, pH of the reaction medium, the molar amounts of the aluminum precursor (AlCl3) and the Gozetotide precursor (ligand), and the choice of solvent system nih.govnih.gov. For instance, the synthesis of [18F]AlF-P16-093 has shown that specific temperature and time combinations, along with optimized reagent concentrations and pH, are crucial for maximizing yield nih.govnih.govresearchgate.net.

Achieving high radiochemical purity (RCP) is paramount for the safety and efficacy of PET imaging agents. Strategies to attain high RCP for Gozetotide alf-18 typically involve careful optimization of reaction conditions to minimize the formation of radiochemical impurities and the subsequent use of efficient purification methods.

Purification is commonly performed using solid-phase extraction (SPE) or High-Performance Liquid Chromatography (HPLC) researchgate.netnih.govresearchgate.netcore.ac.uknih.gov. For [18F]AlF-P16-093, SPE purification has been shown to achieve high recovery rates, often exceeding 97% nih.govresearchgate.net. The radiochemical purity of the final product is generally reported to be greater than 95% nih.gov or as high as 98.6 ± 0.6% nih.govresearchgate.net after purification. The stability of the formulated radiotracer is also a key consideration, with studies indicating that the radiochemical purity of [18F]AlF-P16-093 declines at a rate of approximately 1.4% per hour at room temperature, a rate that can be significantly reduced to about 0.4% per hour when stored at 4 °C nih.govresearchgate.net.

The development and implementation of automated radiosynthesis platforms are essential for the routine, large-scale, and safe production of PET radiotracers like Gozetotide alf-18 nih.govnih.govresearchgate.netcore.ac.uknih.gov. Automation ensures reproducibility, minimizes radiation exposure to personnel, and allows for the production of higher activity batches required for clinical studies.

A custom-designed automated synthesis platform, based on a low-cost, cassette-based system utilizing a Raspberry Pi Zero 2 microcomputer, has been successfully employed for the production of [18F]AlF-P16-093 nih.govresearchgate.net. This platform is designed for one-pot syntheses with integrated flow-controlled SPE workup. Using this automated system, optimized synthesis protocols have yielded [18F]AlF-P16-093 with non-decay-corrected yields of approximately 52 ± 4%, high radiochemical purity exceeding 95%, and a total synthesis time of around 30 minutes nih.govresearchgate.net. Similarly, automated platforms like the GE Tracerlab FXFN® have been utilized for the synthesis of related compounds such as [18F]AlF-PSMA-11, achieving yields of 18-21% NDC and radiochemical purities above 95% within approximately 35 minutes core.ac.uknih.gov. The robustness and efficiency of these automated systems are critical for translating PET tracer development from the laboratory to clinical practice.

Analytical Methodologies for Compound Characterization Post-Synthesis

The synthesis of radiopharmaceuticals like Gozetotide alf-18 involves complex chemical reactions that necessitate precise analytical methods to verify the integrity and purity of the final product. These methodologies are crucial for ensuring that the radiolabeled compound meets stringent quality control standards before its use.

Radiochemical Purity Assessment Techniques

Radiochemical purity (RCP) is a paramount metric for radiopharmaceuticals, indicating the proportion of the total radioactivity that is associated with the desired chemical form of the radiolabeled molecule. For Gozetotide alf-18, common techniques employed for RCP assessment include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

HPLC is a widely adopted method for separating and quantifying radiolabeled compounds. It allows for the precise determination of the percentage of radioactivity associated with the target molecule (Gozetotide alf-18) versus any radiochemical impurities, such as unreacted radionuclide or radiolabeled byproducts. Studies involving similar [18F]-labeled PSMA-targeting agents have reported high radiochemical purities. For instance, the [18F]AlF-P16-093 analog achieved a radiochemical purity of 98.6 ± 0.6% nih.gov. Similarly, other [18F]-labeled compounds like [Al(18F)]PSMA-HBED have demonstrated purities of ≥98% researchgate.net, while [18F]PSMA-1007 typically exceeds 95% purity researchgate.netresearchgate.net. TLC can also serve as a complementary method for assessing the distribution of radioactivity, providing a simpler yet effective means to identify the presence of unbound radionuclide or degradation products nih.gov.

Mechanism of Action and Molecular Interactions of Gozetotide Alf 18

Binding Affinity to Prostate-Specific Membrane Antigen (PSMA)

Gozetotide demonstrates a high binding affinity for PSMA, a critical characteristic for its function as a targeting agent. The affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Studies have reported varying but consistently high affinity values for Gozetotide and its non-radioactive counterparts. The specific values can differ based on experimental conditions and the cell lines used. For instance, the IC50 value for the Ga-PSMA-11 complex has been determined to be in the low nanomolar range, indicating a very strong and specific interaction with the PSMA protein.

| Compound | Parameter | Value | Cell Line/Assay Condition |

|---|---|---|---|

| Gozetotide (PSMA-11) | Kd | 11.4 ± 7.1 nM | LNCaP cells |

| Gozetotide (PSMA-11) | IC50 | 2.3 nM | LNCaP cells |

| Gozetotide-containing heterodimer | IC50 | 25 ± 5.4 nM | LNCaP cells (competitive binding) |

Detailed Molecular Recognition and Binding Site Analysis

The high-affinity binding of Gozetotide to PSMA is a result of specific and multi-faceted interactions with the enzyme's active site and surrounding regions. The PSMA internal binding cavity is comprised of a deep funnel structure containing the catalytic site, which can be subdivided into several key areas that interact with the ligand. snmjournals.org

Gozetotide's design is based on the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG). The core of its pharmacophore is a glutamate-urea-lysine (Glu-urea-Lys or KuE) motif. nih.gov This structure mimics the substrate's terminal glutamate, allowing it to fit precisely into the S1' glutamate recognition pocket of PSMA. snmjournals.orgacs.org

Key interactions in this pocket include:

Zinc Coordination: The central urea moiety of Gozetotide is crucial as it acts as a zinc-binding group, forming coordinate bonds with the two zinc ions in the enzyme's active site. nih.gov

Carboxylate Interactions: The α- and γ-carboxylate groups of the terminal glutamate residue form essential hydrogen bonds and electrostatic interactions with specific amino acid residues in the active site, including Arg-210, Asn-257, and Lys-699. nih.gov Lys699 and Tyr700 are sometimes referred to as the "glutarate sensor" due to their role in recognizing the substrate's carboxylate groups through an induced-fit mechanism. acs.org

The entrance to the PSMA active site is a large, irregularly shaped funnel that contains hydrophobic accessory pockets, often referred to as the S1 site. snmjournals.orgnih.govnih.gov This region is more flexible and can accommodate a variety of chemical structures. acs.org The linker portion of Gozetotide, specifically the aminohexanoic acid (Ahx) spacer, plays a vital role here. nih.gov Its flexibility allows for the optimal positioning of the entire molecule within this amphipathic funnel, facilitating engagement with the hydrophobic S1 accessory pocket. nih.gov The hydrophobic character of the HBED-CC chelator itself also contributes to interactions within this pocket, further stabilizing the ligand-protein complex. nih.gov

Ligand-Induced PSMA Conformational Changes and Internalization Dynamics

The binding of Gozetotide to PSMA is not a simple lock-and-key mechanism but involves an "induced-fit" process where the protein may undergo conformational changes to better accommodate the ligand. acs.org Following this high-affinity binding to the extracellular domain of PSMA, the entire Gozetotide-PSMA complex is internalized by the cancer cell. This internalization is a key feature for radiopharmaceutical applications.

Dynamic imaging studies in patients have provided insights into the kinetics of this process. These studies show that Gozetotide uptake in tumor lesions is rapid, with a steep incline in standardized uptake value (SUV) observed within the first 7-8 minutes after injection. nih.gov This initial phase is followed by a period of more gradual accumulation or slight decrease, depending on the tissue type. nih.gov For instance, the transport rate from the blood and the rate of tracer binding and internalization have been found to be lower in bone metastases compared to lymph node metastases. nih.gov The rapid uptake and internalization confirm the efficient in vivo targeting process of Gozetotide.

Structure-Activity Relationship (SAR) Elucidation of Gozetotide alf-18 Analogues

The specific structure of Gozetotide (PSMA-11) is highly optimized, and even minor changes to its components can significantly impact its binding affinity and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been crucial in understanding the role of each part of the molecule.

The Chelator: The HBED-CC chelator is not merely a carrier for the radionuclide. Its aromatic structures actively participate in binding to the arene-binding site and hydrophobic pockets of PSMA. nih.govnih.gov When HBED-CC was replaced with the DOTA chelator, a significant decrease in tumor-targeting properties was observed, underscoring the functional importance of the HBED-CC moiety in the binding process. snmjournals.org

The Linker: The length and nature of the linker connecting the pharmacophore to the chelator are critical. The aminohexanoic acid (Ahx) linker in Gozetotide provides the necessary flexibility for optimal orientation within the binding funnel. nih.gov Studies on other PSMA inhibitors have shown that varying linker lengths, for example by using polyethylene glycol (PEG) linkers, can have a dramatic impact on both PSMA binding affinity and blood clearance rates. nih.gov Furthermore, introducing bulky, lipophilic aromatic groups into the linker can enhance interaction with the arene-binding pocket, leading to higher affinity. nih.gov

The Binding Motif: The Glu-urea-Lys pharmacophore is the cornerstone of PSMA recognition. Attempts to replace the terminal glutamate with other residues have generally resulted in compounds with substantially lower PSMA affinities, highlighting its essential role in anchoring the ligand to the S1' active site. nih.gov

Preclinical Pharmacological and Biological Investigations of Gozetotide Alf 18

In Vitro Cellular Binding and Uptake Studies

In vitro studies are fundamental in determining the specific binding and internalization characteristics of Gozetotide alf-18 at the cellular level. These experiments utilize cell lines with varying levels of PSMA expression to quantify the tracer's affinity and specificity.

The binding affinity of Gozetotide alf-18 for the prostate-specific membrane antigen was assessed using PSMA-positive human prostate cancer cell lines, such as LNCaP. Research has determined the dissociation constant (KD) for the non-radioactive reference compound, PSMA-1007, to be 6.7 ± 1.7 nM. nih.gov This low nanomolar value indicates a high binding affinity to PSMA.

Furthermore, studies have investigated the internalization of the radioligand into PSMA-expressing cells. In LNCaP cells, Gozetotide alf-18 demonstrated a remarkably high internalization ratio, with approximately 67% ± 13% of the total cell-bound radioactivity being internalized. nih.gov This efficient internalization is a crucial characteristic for a diagnostic imaging agent, as it leads to the accumulation and retention of the tracer within the target cells, thereby enhancing the signal for PET imaging.

Table 1: In Vitro Binding Characteristics of Gozetotide (PSMA-1007) in LNCaP Cells An interactive data table is available below.

| Parameter | Value | Cell Line |

| Binding Affinity (KD) | 6.7 ± 1.7 nM | LNCaP |

| Internalization Ratio | 67% ± 13% | LNCaP |

To confirm that the uptake of Gozetotide alf-18 is specifically mediated by PSMA, its binding and uptake were evaluated in PSMA-negative cell lines, such as the PC-3 prostate cancer cell line. Preclinical studies included mice bearing both PSMA-positive LNCaP tumors and PSMA-negative PC-3 tumors. nih.gov The results from these comparative studies demonstrated significantly lower accumulation of the tracer in the PC-3 tumors, confirming the PSMA-specificity of Gozetotide alf-18. This low uptake in PSMA-negative cells is critical for minimizing background signal and ensuring that the imaging results accurately reflect the presence of PSMA-expressing tissues.

Receptor occupancy and specificity assays are designed to prove that the binding of Gozetotide alf-18 is indeed to the PSMA receptor. In vivo competition studies have been performed to confirm this specificity. In one such study, the uptake of [¹⁸F]PSMA-1007 in tumors was significantly reduced by 32% following the administration of 2-(phosphonomethyl)-pentanedioic acid (2-PMPA), a known PSMA inhibitor. acs.org This demonstrates that Gozetotide alf-18 and 2-PMPA compete for the same binding site on the PSMA protein.

Another method to confirm specificity involves co-injecting a large excess of the unlabeled, non-radioactive version of the PSMA ligand. This "cold" ligand saturates the PSMA receptors, preventing the "hot" radiolabeled Gozetotide alf-18 from binding. Such studies have shown a significantly reduced tumor uptake of the radiotracer, thereby confirming its specific binding to the PSMA receptor. nih.gov

In Vivo Biodistribution Profiling in Animal Models

Biodistribution studies in animal models are essential for understanding how a radiopharmaceutical distributes throughout the body, accumulates in target tissues, and is cleared from non-target organs. These studies were conducted in mice, often bearing human prostate cancer xenografts.

Ex vivo biodistribution analysis and in vivo PET/CT imaging in mouse models have provided a detailed map of Gozetotide alf-18 distribution. Following intravenous injection, the tracer distributes throughout the body. acs.org High and specific uptake is consistently observed in PSMA-positive tumors. For instance, in mice with LNCaP tumors, uptake reached 8.0 ± 2.4 percent of the injected dose per gram of tissue (%ID/g) at one hour post-injection. nih.gov

Significant uptake is also noted in other organs known to express PSMA, such as the kidneys and salivary glands. acs.orgsnmjournals.org The kidneys showed the highest accumulation of the tracer in preclinical models. acs.org Moderate uptake is typically seen in the liver and spleen. snmjournals.orgnih.gov Unlike many other PSMA-targeted tracers, Gozetotide alf-18 exhibits minimal uptake and clearance through the urinary tract, which is a distinct advantage for imaging the prostate and pelvic region. nih.gov

Table 2: Biodistribution of Gozetotide alf-18 in Non-Tumor-Bearing Mice (60 minutes post-injection) An interactive data table is available below.

| Organ | Mean Uptake (%ID/g) |

| Blood | 1.83 ± 0.29 |

| Liver | 2.50 ± 0.35 |

| Spleen | 3.56 ± 0.69 |

| Pancreas | 1.34 ± 0.20 |

| Stomach | 0.81 ± 0.16 |

| Intestine | 1.30 ± 0.24 |

| Kidney | 21.0 ± 2.6 |

| Muscle | 0.34 ± 0.07 |

| Bone | 1.70 ± 0.30 |

| Salivary Glands | 11.2 ± 2.0 |

| Testis | 3.65 ± 0.44 |

Data adapted from a study with high molar activity solutions. snmjournals.org

The clearance profile of Gozetotide alf-18 is a key feature that distinguishes it from other PSMA-targeted radiotracers. Pharmacokinetic analysis in mice demonstrates a rapid washout from peripheral organs like the liver, while accumulation continues in the kidneys and tumor. acs.org

A notable characteristic of Gozetotide alf-18 is its predominantly non-urinary excretion. nih.gov While the kidneys show high tracer accumulation, the urinary bladder demonstrates relatively low levels of activity, suggesting that the primary route of excretion is not through the renal system. acs.orgnih.gov Studies indicate that the urinary bladder's accumulation is significantly lower than that of the intestine, pointing towards hepatobiliary (liver and bile) clearance as the main excretion pathway. acs.org This minimal urinary excretion reduces interference in the pelvic region, potentially allowing for better visualization of local prostate cancer recurrences. nih.gov

Comparative Biodistribution with Other PSMA-Targeted Radioligands in Preclinical Settings

The preclinical biodistribution of Gozetotide alf-18, also known as [¹⁸F]AlF-PSMA-11, has been extensively compared with other prominent PSMA-targeted radiotracers, primarily [⁶⁸Ga]Ga-PSMA-11 and [¹⁸F]PSMA-1007. These studies, typically conducted in mouse models bearing human prostate cancer xenografts, are crucial for understanding the relative tumor-targeting efficacy and off-target accumulation of these imaging agents.

In comparative studies with [¹⁸F]PSMA-1007 in mice with varying PSMA-expressing tumors (C4-2 and 22Rv1), [¹⁸F]PSMA-1007 generally demonstrated higher absolute tumor uptake. nih.govresearchgate.netnih.govnih.govresearchgate.net However, for tumors with lower PSMA expression (22Rv1), Gozetotide alf-18 exhibited higher tumor-to-organ ratios. nih.govresearchgate.netnih.govnih.govresearchgate.net This suggests that while [¹⁸F]PSMA-1007 may provide a stronger signal in tumors with high PSMA expression, Gozetotide alf-18 might offer better contrast for detecting tumors with lower target expression levels.

Key differences in organ distribution are also notable. Gozetotide alf-18 shows a higher degree of urinary clearance, leading to greater accumulation in the bladder. nih.gov Conversely, [¹⁸F]PSMA-1007 displays more significant uptake in the liver, gallbladder, and small intestines, indicative of greater hepatobiliary excretion. nih.govnih.govresearchgate.net Uptake of [¹⁸F]PSMA-1007 was also observed to be higher in glands such as the salivary, lacrimal, and submandibular glands, as well as in the heart (blood pool). nih.gov

Table 1: Comparative Biodistribution of Gozetotide alf-18 ([¹⁸F]AlF-PSMA-11) and [¹⁸F]PSMA-1007 in C4-2 Xenograft Bearing Mice (%ID/g)

| Organ | Gozetotide alf-18 ([¹⁸F]AlF-PSMA-11) | [¹⁸F]PSMA-1007 |

| Tumor | 1.65 ± 0.33 | 2.59 ± 0.37 |

| Blood | 0.24 ± 0.05 | 0.72 ± 0.15 |

| Liver | 0.15 ± 0.07 | 0.22 ± 0.07 |

| Kidneys | 43.5 ± 5.7 (at 2h) | Not significantly different from [¹⁸F]AlF-PSMA-11 |

| Spleen | 0.13 ± 0.04 | 0.27 ± 0.08 |

| Small Intestine | 0.26 ± 0.08 | 0.94 ± 0.43 |

| Muscle | 0.07 ± 0.02 | 0.13 ± 0.03 |

| Bone | 0.45 ± 0.11 | 0.44 ± 0.11 |

| Data is presented as mean ± standard deviation. Data sourced from preclinical studies in mice at 1-hour post-injection unless otherwise specified. nih.govnih.gov |

Radiometabolite Characterization and In Vivo Stability

The metabolic fate and in vivo stability of Gozetotide alf-18 are critical determinants of its imaging characteristics, influencing both target-specific signal and background noise.

Serum Stability Studies

In vitro studies have demonstrated that the stability of Gozetotide alf-18 is highly dependent on the formulation. It exhibits limited stability in water, with radiochemical purity decreasing over time. nih.gov However, when formulated in a buffer such as 25 mM NH₄OAc at pH 6.9, its stability is significantly improved, with high radiochemical purity maintained for several hours. nih.gov Preclinical research has also indicated that Gozetotide alf-18 is relatively stable in mouse plasma, although some degree of degradation is observed. researchgate.net One study noted that cooling the radiotracer solution until administration appears to significantly reduce the defluorination process. nih.gov

Identification of Metabolic Pathways and Products (e.g., hepatic, renal metabolism)

The primary metabolic pathway of concern for Gozetotide alf-18 is in vivo defluorination, which involves the cleavage of the radioactive fluorine-18 (B77423) from the chelator. This process releases free [¹⁸F]fluoride into circulation. The biodistribution data strongly supports this metabolic pathway, with notable uptake of radioactivity in the bone of preclinical models. nih.gov This bone accumulation is characteristic of free fluoride (B91410) uptake and is a direct consequence of the in vivo instability of the [¹⁸F]AlF complex.

The predominant renal clearance of Gozetotide alf-18 suggests that the intact radiotracer and any water-soluble metabolites are primarily excreted through the urinary system. nih.gov The lower uptake in the liver and biliary system compared to [¹⁸F]PSMA-1007 indicates that hepatic metabolism plays a less significant role in the clearance of Gozetotide alf-18. nih.gov

Impact of Radiometabolism on Target Binding

The primary radiometabolite, [¹⁸F]fluoride, does not possess any affinity for the prostate-specific membrane antigen. Its release from the parent molecule, Gozetotide alf-18, results in a loss of the radioactive signal at the intended target site. More importantly, the free [¹⁸F]fluoride circulates and accumulates non-specifically in tissues with high bone turnover. This can potentially interfere with the interpretation of PET images, as increased bone uptake could be mistaken for or mask actual bone metastases. nih.gov

The extent of this in vivo defluorination and its impact on image quality is a critical consideration in the preclinical and clinical evaluation of Gozetotide alf-18. While the intact radiotracer demonstrates high affinity for PSMA, the generation of non-targeting radiometabolites underscores the importance of optimized formulation and careful image interpretation. nih.govresearchgate.net

Computational Chemistry and Structural Biology Studies of Gozetotide Alf 18

Molecular Docking and Dynamics Simulations of Gozetotide alf-18-PSMA Complexes

Molecular docking and dynamics simulations have provided significant insights into the binding of Gozetotide to the PSMA active site. Gozetotide is comprised of a Glu-urea-Lys pharmacophore linked to an HBED-CC chelator. acs.org Docking studies have shown that the Glu-urea-Lys portion of the molecule is crucial for its interaction with PSMA. acs.org

Simulations reveal that Gozetotide enters the funnel-shaped active site of PSMA, where the Glu-urea-Lys motif engages in a network of interactions. acs.org Specifically, it interacts with key features of the active site, including the arginine patch and the S1' and S1 subpockets, through the formation of hydrogen bonds and van der Waals interactions. acs.org The HBED-CC chelating moiety, while primarily for radiolabeling, also contributes to the binding by forming stabilizing hydrogen bonds and van der Waals interactions within an arene-binding site. acs.org

Molecular dynamics simulations have been employed to study the stability of the Gozetotide-PSMA complex over time. These simulations have confirmed the stability of the ligand-protein interactions and have been used to analyze parameters such as root-mean-square deviations (RMSD), noncovalent interactions, and binding free energies. acs.org Such studies are crucial for understanding the coordination flexibility of PSMA and its interactions with various inhibitors. acs.org

X-ray Crystallographic Analysis of PSMA in Complex with Gozetotide alf-18 Ligands

As of the current literature, a specific X-ray crystal structure of the PSMA ectodomain in complex with Gozetotide (PSMA-11) has not been explicitly detailed in the provided search results. However, the crystal structure of PSMA itself has been elucidated, providing a foundational template for computational studies. caltech.eduresearchgate.netnih.gov The structure reveals a homodimer with a protease domain containing a binuclear zinc site, catalytic residues, and a proposed substrate-binding arginine patch. caltech.edunih.gov

This structural information has been pivotal for performing the molecular docking studies described above. caltech.edu By using the known crystal structure of PSMA, researchers can computationally model the binding of Gozetotide and other urea-based inhibitors to understand their binding modes and the key residues involved in the interaction. caltech.edu The elucidation of the PSMA structure has been a critical step in facilitating the development of chemotherapeutics and cancer-imaging agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While a specific QSAR model for Gozetotide derivatives is not detailed in the provided search results, QSAR studies have been performed on broader classes of urea-based PSMA inhibitors, a category to which Gozetotide belongs. acs.org These studies aim to establish a mathematical relationship between the chemical structures of these inhibitors and their biological activity.

The general approach for urea-based inhibitors involves analyzing how modifications to different parts of the molecule affect its binding affinity (often measured as IC50 or Ki values) to PSMA. For instance, studies on various urea-based inhibitors have explored how altering the lipophilicity and the nature of substituents in the linker region can critically affect binding properties. nih.gov

The key components of the urea-based pharmacophore, such as the glutamate and lysine residues, are known to be critical for activity. researchgate.net QSAR models in this context would typically quantify the effects of different chemical descriptors (e.g., electronic, steric, and hydrophobic properties) of various substituents on the inhibitory activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent inhibitors.

Rational Design and Prediction of Novel Gozetotide alf-18 Derivatives

The development of novel derivatives of Gozetotide (PSMA-11) is an active area of research, driven by the desire to improve properties such as tumor uptake, pharmacokinetics, and suitability for therapeutic applications. The rational design of these derivatives is heavily informed by the structural and computational studies mentioned previously.

One approach to designing new derivatives involves modifying the linker region between the Glu-urea-Lys pharmacophore and the chelator. For example, the introduction of a naphthylalanine modification in some urea-based inhibitors has been shown to increase PSMA affinity by up to three times compared to reference compounds. nih.gov Conversely, extended aromatic systems like biphenylalanine can impair the interaction with the lipophilic binding pocket of PSMA, leading to a decrease in affinity. nih.gov

Another strategy involves creating dual-labeled inhibitors. Starting from the PSMA-11 scaffold, researchers have synthesized conjugates with fluorescent dyes to create agents for both preoperative PET imaging and intraoperative fluorescence-guided surgery. nih.gov These dual-modality probes have demonstrated high binding affinity and specific tumor uptake, highlighting the potential for future clinical translation. nih.gov

Furthermore, modifications to the core pharmacophore itself are being explored. For instance, replacing the glutamate residue with other acidic amino acids has been investigated to understand the structural requirements of the glutamate binding pocket. researchgate.net Additionally, new building blocks for PSMA theranostics are being synthesized, such as those that incorporate squaramide analogs or additional amino acid residues to target different regions of the PSMA receptor. chemrxiv.org

The table below summarizes some of the modifications made to the Gozetotide/PSMA-11 scaffold and their outcomes:

| Modification | Purpose | Outcome |

| Fluorescent Dye Conjugation (e.g., IRDye800CW) | Create dual-modality imaging agents for PET and fluorescence-guided surgery. | High binding affinity and specific tumor uptake, enabling intraoperative navigation. nih.gov |

| Naphthylalanine in Linker | Increase lipophilicity to enhance binding affinity. | Up to a threefold increase in PSMA affinity compared to the reference compound. nih.gov |

| Biphenylalanine in Linker | Explore interactions with the lipophilic binding pocket. | Impaired interaction, resulting in a tenfold lower affinity. nih.gov |

| Squaramide Analog of Lys-urea-Glu | Develop new building blocks for PSMA theranostics. | Explored via induced fit docking and MD simulations to understand the binding profile. chemrxiv.org |

Bioinformatic Analysis of PSMA Expression and Variants

Bioinformatic analyses have provided valuable insights into the expression of the gene encoding PSMA, Folate Hydrolase 1 (FOLH1), and its implications for prostate cancer. Studies utilizing large genomic databases have shown that FOLH1 gene expression is significantly increased in prostate cancer tissues compared to normal tissues. researchgate.net

The level of PSMA expression has been correlated with disease progression. Higher Gleason Grade Groups are generally associated with higher PSMA expression, although this trend may not hold for the highest grade group. nih.gov Furthermore, PSMA expression is linked to molecular subtypes of prostate cancer, with the luminal subtype showing significantly higher expression compared to the basal subtype. nih.gov This difference is also associated with higher androgen receptor activity in luminal tumors. nih.gov High PSMA expression has been associated with a shorter progression-free survival in patients with prostate cancer. researchgate.net

Genetic variations in the FOLH1 gene have also been studied. Certain polymorphisms in FOLH1 may be associated with lower levels of serum folate and hyperhomocysteinemia, a condition that can increase the risk for various health issues. wikigenes.org In the context of cancer, understanding the genetic variants of FOLH1 is important as it could potentially influence PSMA expression levels and the efficacy of PSMA-targeted therapies. Bioinformatic tools are essential for analyzing sequencing data to identify single nucleotide variants (SNVs), insertions and deletions (Indels), and other structural variants in the FOLH1 gene that might impact its function or expression. uniprot.org

The table below summarizes key findings from bioinformatic analyses of PSMA/FOLH1:

| Bioinformatic Finding | Association/Implication |

| Increased FOLH1 Expression | Significantly higher in prostate cancer tissue compared to normal tissue. researchgate.net |

| High PSMA Expression | Associated with higher Gleason Grade Groups (up to Grade Group 4). nih.gov |

| Luminal Subtype | Exhibits much higher PSMA expression compared to the basal subtype. nih.gov |

| High Androgen Receptor Activity | Correlates with high PSMA expression. nih.gov |

| High FOLH1 Expression | Associated with shorter progression-free survival in prostate cancer patients. researchgate.net |

| FOLH1 Genetic Variants | May be associated with conditions like hyperhomocysteinemia. wikigenes.org |

Future Directions and Emerging Research Avenues for Gozetotide Alf 18

Advancements in Radiopharmaceutical Production and Quality Control

The efficient and reliable production of radiopharmaceuticals like Gozetotide alf-18 is critical for their widespread clinical adoption. Current research is focused on optimizing synthesis methods to improve radiochemical yields, reduce synthesis times, and enhance scalability, often through automation. The development of robust quality control (QC) protocols is equally paramount to ensure the safety and efficacy of the final product.

Several studies have detailed advancements in the production of 18F-labeled PSMA ligands, which are analogous to Gozetotide alf-18 in their targeting mechanism. For instance, automated radiosynthesis platforms have been developed for tracers such as [18F]PSMA-1007, achieving good radiochemical yields ranging from 25% to 80% and synthesis times under 55 minutes, with successful upscaling to product activities of up to 50 GBq nih.gov. Similarly, the production of [18F]AlF-P16-093 has been optimized on custom automated systems, yielding over 15 GBq with >50% radiochemical yield and >95% purity nih.gov. The [18F]AlF2+ labeling technique has also been refined, enabling the preparation of tracers like [18F]AlF-PSMA-137 with yields around 54.2% and purity exceeding 99% nih.gov. Furthermore, the direct labeling of peptides via aluminum-fluoride (Al18F) chelation, as seen with [Al(18F)]PSMA-HBED, has demonstrated high yields (81 ± 0.5%) and a straightforward one-pot synthesis researchgate.net.

These advancements underscore a trend towards more efficient, automated, and high-throughput production methods, essential for meeting clinical demand. Stringent quality control, encompassing checks for radiochemical purity, specific activity, and absence of impurities, remains a cornerstone, with guidelines often adhering to European Pharmacopoeia standards nih.goviaea.org.

Table 1: Representative Production Metrics for 18F-Labeled PSMA Ligands

| Radiotracer | Labeling Method | Typical Yield (%) | Radiochemical Purity (%) | Synthesis Time (min) | Reference |

| [18F]PSMA-1007 | One-step | 25-80 | ≥95 | <55 | nih.gov |

| [18F]AlF-P16-093 | Automated | >50 | >95 | ~35 | nih.gov |

| [18F]AlF-PSMA-137 | [18F]AlF2+ | 54.2 ± 10.7 | >99 | Not specified | nih.gov |

| [Al(18F)]PSMA-HBED | Al(18F) | 81 ± 0.5 | ≥98 | ~45 | researchgate.net |

| [18F]AlF-PSMA-NF | Automated | 37.9 ± 11.2 | Not specified | ~35 | researchgate.net |

Elucidation of Broader PSMA Biology and Novel Ligand Interactions

While PSMA is predominantly known for its overexpression in prostate cancer cells, emerging research suggests its presence and potential functional roles in other biological contexts. PSMA is a type II transmembrane protein that exhibits enzymatic activity, including folate hydrolase and N-acetylated alpha-linked acidic dipeptidase (NAALADase) activity mdpi.comfrontiersin.org. Studies have indicated PSMA expression in other tissues and cell types, including neovasculature in various non-prostate cancers, such as renal carcinoma, and in certain normal tissues like salivary glands and kidneys nih.gov.

Future research directions may involve a deeper investigation into these broader expressions of PSMA. Understanding how Gozetotide alf-18 or modified analogues interact with PSMA in these diverse cellular environments could reveal new diagnostic or therapeutic opportunities beyond prostate cancer. Elucidating novel ligand interactions with PSMA, perhaps at different binding sites or through altered internalization mechanisms, could lead to the design of next-generation PSMA-targeting agents with improved pharmacokinetic profiles or enhanced therapeutic indices.

Exploration of Gozetotide alf-18 in Preclinical Theranostic Applications (Focus on Design)

The concept of theranostics, combining diagnostic imaging with targeted therapy using the same or similar molecular agents, is a significant frontier in cancer management. PSMA-targeted theranostics have shown considerable promise, with agents labeled with diagnostic isotopes (e.g., 68Ga, 18F) for imaging and therapeutic isotopes (e.g., 177Lu, 225Ac) for treatment mdpi.comfrontiersin.org.

Research into the design of Gozetotide alf-18 and related compounds for theranostic applications focuses on adapting the molecular structure to accommodate various radioisotopes. This involves modifying the chelator systems to stably bind different metals or developing linker strategies that optimize the delivery of therapeutic payloads. For example, the development of 18F-labeled PSMA ligands like [18F]AlF-PSMA-11 and [18F]AlF-PSMA-137 are part of a broader effort to create agents that can be used for both diagnostic PET imaging and, with appropriate radioisotope conjugation, for targeted radionuclide therapy nih.govnih.govresearchgate.net. The design principles aim to maintain high affinity and specificity for PSMA while ensuring favorable biodistribution and clearance characteristics suitable for both imaging and therapeutic delivery.

Development of Advanced Preclinical Models for Gozetotide alf-18 Evaluation

The preclinical evaluation of novel radiopharmaceuticals is crucial for assessing their efficacy, specificity, and pharmacokinetic properties before human trials. While standard models involving PSMA-positive and PSMA-negative cell lines (e.g., LNCaP, PC3, 22Rv1) and xenografted tumors in mice are widely used for PSMA ligands, the development of more advanced preclinical models is an ongoing area of research.

These advanced models may include genetically engineered mouse models that more accurately recapitulate human prostate cancer heterogeneity, patient-derived xenografts (PDXs) that retain the specific characteristics of patient tumors, or orthotopic models that better mimic the tumor microenvironment. Such models are essential for a comprehensive evaluation of Gozetotide alf-18's performance, including its tumor uptake, biodistribution, and potential for detecting subtle disease manifestations. Studies using these models aim to refine the understanding of PSMA expression variability and its impact on tracer uptake, providing critical data for optimizing imaging protocols and therapeutic strategies. For instance, studies have reported on the evaluation of various PSMA ligands in mice bearing LNCaP or PC3 tumors, assessing binding affinities and tumor accumulation nih.govresearchgate.netnih.govnih.govnih.gov.

Table 2: Preclinical Evaluation Metrics for Selected PSMA Ligands

| Radiotracer | Cell Line (PSMA Status) | Binding Affinity (Kd, nM) | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Organ Ratio (Tumor:Kidney) | Reference |

| [18F]AlF-PSMA-137 | LNCaP (Positive) | 2.11 ± 0.63 | 24.29 ± 3.06 (LNCaP) | 0.37 ± 0.07 | nih.gov |

| [18F]AlF-PSMA-BCH | 22Rv1 (Positive) | 2.90 ± 0.83 | 7.87 ± 2.37 (22Rv1) | Not specified | nih.gov |

| [18F]AlF-PSMA-11 | C4-2 (Positive) | Not specified | Lower than [18F]PSMA-1007 | Not specified | nih.gov |

| [18F]PSMA-1007 | C4-2 (Positive) | Not specified | Higher than [18F]AlF-PSMA-11 | Not specified | nih.gov |

| [Al(18F)]PSMA-HBED | LNCaP C4-2 (Positive) | 10.3 ± 2.2 | Not specified | Not specified | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Gozetotide alf-18 Research and Design

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being integrated into various stages of radiopharmaceutical research and development, from ligand design to clinical image analysis. For Gozetotide alf-18 and related PSMA tracers, AI/ML applications hold significant potential.

In the realm of ligand design, AI algorithms can accelerate the discovery and optimization of novel PSMA-targeting molecules by predicting binding affinities, pharmacokinetic properties, and potential off-target interactions. For image analysis, ML models are being developed to automate the detection, segmentation, and quantification of PSMA-positive lesions in PET/CT scans. Studies have shown that AI models can achieve sensitivities comparable to experienced nuclear medicine physicians in identifying prostate tumors, local recurrences, lymph node metastases, and bone metastases in [18F]PSMA-1007 PET-CT scans mdpi.com. Furthermore, AI can enhance image reconstruction, reduce artifacts, and improve the signal-to-noise ratio, leading to higher quality diagnostic images preprints.org. ML is also being explored for predicting treatment response and patient outcomes based on radiomic features extracted from PSMA PET scans preprints.orgmdpi.com. The integration of AI/ML promises to streamline the research pipeline, improve diagnostic accuracy, and personalize treatment strategies for patients undergoing PSMA-targeted imaging and therapy.

Table 3: AI/ML Performance in PSMA PET Image Analysis

| AI Model Application | Tracer Used | Sensitivity (%) | Specificity (%) | AUC (%) | Reference |

| Detection of Prostate Tumors/Recurrence | [18F]PSMA-1007 | 79 (avg) | Not specified | Not specified | mdpi.com |

| Detection of Lymph Node Metastases | [18F]PSMA-1007 | 79 (avg) | Not specified | Not specified | mdpi.com |

| Detection of Bone Metastases | [18F]PSMA-1007 | 62 (avg) | Not specified | Not specified | mdpi.com |

| Radiomic Signature for Aggressiveness Prediction | [18F]F-PSMA-1007 | Not specified | 81.3 (nomogram) | Not specified | mdpi.com |

Q & A

Q. What methodologies are recommended for determining the optimal administered activity of Gallium-68 Gozetotide in prostate cancer PET imaging?

To establish optimal dosing, researchers should conduct pharmacokinetic modeling using data from prospective clinical trials, correlating administered activity with tumor-to-background ratios and radiation dosimetry. Dose-ranging studies should include cohorts with varying activities (e.g., 1.8–2.2 MBq/kg) and assess quantitative PET parameters (SUVmax/mean) alongside safety profiles .

Q. How should researchers account for androgen deprivation therapy (ADT) when analyzing Gallium-68 Gozetotide uptake in clinical studies?

ADT may alter PSMA expression, necessitating stratification of patient cohorts by treatment history. Preclinical studies should validate PSMA receptor density changes under ADT using immunohistochemistry, while clinical trials should incorporate longitudinal imaging to track uptake variability. Statistical adjustments (e.g., mixed-effects models) can mitigate confounding effects .

Q. What statistical approaches are appropriate for assessing inter-scanner variability in Gallium-68 Gozetotide PET quantification?

Use phantom-based calibration across PET/CT systems to standardize SUV measurements. Implement harmonization protocols (e.g., EARL accreditation) and apply multivariate regression to control for scanner-specific variables (e.g., reconstruction algorithms). Cross-validation with inter-laboratory reproducibility studies is critical .

Q. What safety monitoring protocols are required for pediatric exploratory studies with Gallium-68 Gozetotide?

While pediatric use is unapproved, exploratory research must follow ALARA principles for radiation exposure. Design studies with microdosing protocols (<100 µg peptide mass), monitor renal clearance via urinary excretion assays, and employ pediatric-specific dosimetry models. Ethical approval must address lack of established safety data .

Q. What validation methods confirm PSMA receptor binding specificity of Gallium-68 Gozetotide in preclinical models?

Conduct competitive binding assays using PSMA-positive cell lines (e.g., LNCaP) with blocking agents (e.g., 2-PMPA). Validate specificity via autoradiography in PSMA-knockout models and correlate in vivo PET findings with ex vivo biodistribution studies .

Advanced Research Questions

Q. What experimental frameworks enable direct comparison of Gallium-68 Gozetotide with other PSMA-targeted radiotracers (e.g., PSMA-617)?

Design head-to-head trials using split-body injections or staggered imaging sessions in the same patient cohort. Quantify binding affinity (Kd) via saturation assays and compare lesion detection rates using ROC analysis. Standardize imaging protocols and blinding procedures to reduce bias .

Q. How can researchers address discrepancies in lesion detection rates between Gallium-68 Gozetotide PET and conventional imaging modalities (e.g., CT/MRI)?

Perform lesion-wise concordance analysis with histopathology as ground truth. Use Bayesian statistical models to calculate positive/negative predictive values and Cohen’s kappa coefficients for inter-modality agreement. Report discordant cases with multidisciplinary adjudication .

Q. What quality control protocols ensure batch-to-batch consistency in Gallium-68 Gozetotide synthesis?

Implement HPLC-MS for peptide purity verification (>95%) and radio-TLC for radiochemical yield assessment (>90%). Monitor Ga-68 incorporation efficiency via gamma-counter measurements and validate sterility through endotoxin testing. Document deviations using ISO-compliant batch records .

Q. How should longitudinal studies using Gallium-68 Gozetotide PET account for potential radiotracer retention variability?

Incorporate time-activity curve (TAC) modeling with compartmental analysis to differentiate tumor retention from background fluctuations. Use baseline scans as intra-patient controls and apply kinetic parameters (e.g., k3) to normalize longitudinal data. Address biological variability through mixed-effects statistical models .

Q. What methodologies optimize time-activity curve modeling for Gallium-68 Gozetotide pharmacokinetic analysis?

Employ dynamic PET imaging over 60–90 minutes post-injection, with blood sampling for arterial input function derivation. Fit TACs using a two-tissue compartment model and validate with Patlak graphical analysis. Optimize sampling intervals based on Akaike information criterion (AIC) comparisons .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.